molecular formula C14H11ClO2 B7963763 Methyl 4-chloro-3-phenylbenzoate

Methyl 4-chloro-3-phenylbenzoate

Cat. No.: B7963763
M. Wt: 246.69 g/mol
InChI Key: QAVQOZLGAHUNJA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-phenylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with a chlorine atom at the 4-position and a phenyl group at the 3-position. The ester functional group makes it a versatile intermediate in organic synthesis, though its steric and electronic features differentiate it from simpler benzoate derivatives.

Properties

IUPAC Name

methyl 4-chloro-3-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)11-7-8-13(15)12(9-11)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVQOZLGAHUNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-phenylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-phenylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3-phenylbenzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 4-chloro-3-phenylbenzoic acid.

    Reduction: 4-chloro-3-phenylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-chloro-3-phenylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-phenylbenzoate depends on its specific application. In general, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis can be catalyzed by enzymes such as esterases. The chlorine and phenyl groups can also participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

The following analysis compares Methyl 4-chloro-3-phenylbenzoate with structurally analogous methyl benzoates, focusing on substituent effects, physical properties, and reactivity.

Structural Analogs and Substituent Effects
Compound Name Substituents Molecular Weight (g/mol) Key Structural Features
This compound 4-Cl, 3-Ph 260.70 Bulky phenyl group introduces steric hindrance; chloro enhances electrophilicity.
Methyl 4-chlorobenzoate 4-Cl 170.59 Simpler structure with no steric bulk; higher solubility in polar solvents.
Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate 4-(Cl-propoxyl), 3-OCH₃ 274.73 Chloropropoxy and methoxy groups increase hydrophilicity; C–H⋯O interactions in crystals.
Methyl 4-fluoro-3-hydroxybenzoate 4-F, 3-OH 170.14 Hydroxyl group enables hydrogen bonding; fluorine’s electronegativity affects acidity.
Methyl 4-chloro-3-(trifluoromethyl)benzoate 4-Cl, 3-CF₃ 252.62 CF₃ group strongly electron-withdrawing; enhances stability against nucleophilic attack.

Key Observations :

  • Electronic Effects : Chloro and trifluoromethyl groups enhance electrophilicity at the carbonyl carbon, while methoxy or hydroxyl groups alter solubility and reactivity through hydrogen bonding .
Physical Properties
  • Melting Points and Solubility :

    • This compound’s bulky phenyl group likely reduces solubility in polar solvents compared to Methyl 4-chlorobenzoate .
    • Methyl 4-(3-chloropropoxy)-3-methoxy-benzoate exhibits C–H⋯O interactions in its crystal structure, suggesting higher melting points due to efficient packing .
    • Hydroxyl-containing analogs (e.g., Methyl 4-fluoro-3-hydroxybenzoate) show increased solubility in aqueous media due to hydrogen bonding .
  • Volatility :

    • Methyl esters with smaller substituents (e.g., methyl salicylate) are more volatile, whereas bulkier analogs like this compound are less volatile .
Reactivity and Biodegradation
  • Hydrolysis :

    • Electron-withdrawing substituents (e.g., Cl, CF₃) accelerate ester hydrolysis by polarizing the carbonyl group. However, steric hindrance from the phenyl group may counteract this effect in this compound .
    • Methoxy or hydroxy groups can stabilize intermediates via resonance or hydrogen bonding, altering reaction pathways .
  • Biodegradation :

    • Pseudomonas sp. WR912 metabolizes chlorobenzoates via dioxygenation and ortho-cleavage pathways . However, this compound’s ester group and phenyl substituent may hinder microbial degradation compared to simpler 4-chlorobenzoate salts .

Q & A

Q. What are the standard synthetic routes for Methyl 4-chloro-3-phenylbenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification or coupling reactions. A common method involves using 4-chloro-3-phenylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane (CH₂Cl₂) with 4-dimethylaminopyridine (DMAP) as a catalyst . Key optimization parameters include:

  • Temperature : Maintain 0–25°C to prevent side reactions.
  • Reagent stoichiometry : Use 1.1 equivalents of DCC to ensure complete activation of the carboxylic acid.
  • Purification : Employ flash chromatography (e.g., petroleum ether/CHCl₃ 1:1 v/v) to isolate the product with >90% yield .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H-NMR : Peaks at δ 7.25–8.15 ppm (aromatic protons) confirm the phenyl and benzoate moieties. A singlet at δ 3.9 ppm corresponds to the methyl ester group .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 246.6 (calculated for C₁₄H₁₁ClO₂) validates the molecular weight .
  • IR Spectroscopy : A strong carbonyl stretch (~1720 cm⁻¹) confirms the ester functional group.

Q. How should researchers address discrepancies in reported melting points for related benzoate derivatives?

Discrepancies (e.g., 95°C observed vs. 103–104°C literature) may arise from impurities or polymorphic forms. To resolve this:

  • Recrystallization : Use solvents like ethanol or ethyl acetate to purify the compound.
  • Differential Scanning Calorimetry (DSC) : Analyze thermal behavior to identify polymorphs .

Advanced Research Questions

Q. How can X-ray crystallography aid in elucidating the structural features of this compound derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and packing arrangements. For example, in related compounds like 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate, crystallography revealed:

  • Planarity : The benzoate and phenyl rings exhibit near-planar geometry, influencing π-π stacking interactions.
  • Chlorine positioning : The ortho-chlorine substituent sterically hinders rotation, stabilizing the crystal lattice .

Q. What strategies can resolve contradictions in biological activity data for benzoate derivatives in enzyme inhibition studies?

  • Dose-response assays : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature).
  • Enzyme source variability : Compare activity across isoforms (e.g., bacterial vs. mammalian hyaluronidases) to identify selectivity .
  • Molecular docking : Use computational models to correlate structural features (e.g., chlorine substitution) with binding affinity .

Q. How can mechanistic insights into ester hydrolysis be applied to improve synthetic yields?

  • Acidic vs. basic conditions : Monitor hydrolysis rates via HPLC. Basic conditions (NaOH/MeOH) typically cleave esters faster but may degrade sensitive substituents.
  • Protecting groups : Introduce temporary protections (e.g., tert-butyl) for reactive sites during synthesis .

Q. What are the best practices for validating purity in multi-step syntheses of this compound?

  • Analytical HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water.
  • Elemental analysis : Confirm %C, %H, and %Cl within ±0.3% of theoretical values.
  • Tandem MS/MS : Detect trace impurities (<0.1%) via fragmentation patterns .

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